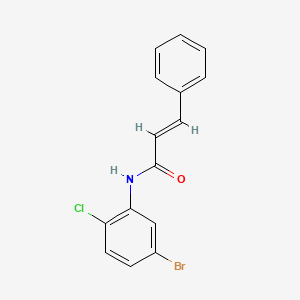![molecular formula C7H12F2O2 B12311005 [4-(Difluoromethyl)oxan-4-yl]methanol](/img/structure/B12311005.png)
[4-(Difluoromethyl)oxan-4-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(Difluoromethyl)oxan-4-yl]methanol: is an organic compound with the molecular formula C6H10F2O2 It is characterized by the presence of a difluoromethyl group attached to an oxane ring, which is further connected to a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Difluoromethyl)oxan-4-yl]methanol typically involves the reaction of difluoromethyl-substituted precursors with oxane derivatives under controlled conditions
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as distillation and recrystallization to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [4-(Difluoromethyl)oxan-4-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.
Major Products:
Oxidation: Formation of difluoromethyl oxane carboxylic acid.
Reduction: Formation of difluoromethyl oxane alcohol.
Substitution: Formation of various substituted oxane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [4-(Difluoromethyl)oxan-4-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator. Its difluoromethyl group can interact with biological targets, making it a candidate for drug development.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of [4-(Difluoromethyl)oxan-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can form strong hydrogen bonds and electrostatic interactions with these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Vergleich Mit ähnlichen Verbindungen
[4-(Trifluoromethyl)oxan-4-yl]methanol: Similar structure but with an additional fluorine atom.
[4-(Methyl)oxan-4-yl]methanol: Lacks the fluorine atoms, resulting in different chemical properties.
[4-(Chloromethyl)oxan-4-yl]methanol: Contains a chlorine atom instead of fluorine, leading to different reactivity.
Uniqueness: [4-(Difluoromethyl)oxan-4-yl]methanol is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. The difluoromethyl group enhances the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C7H12F2O2 |
|---|---|
Molekulargewicht |
166.17 g/mol |
IUPAC-Name |
[4-(difluoromethyl)oxan-4-yl]methanol |
InChI |
InChI=1S/C7H12F2O2/c8-6(9)7(5-10)1-3-11-4-2-7/h6,10H,1-5H2 |
InChI-Schlüssel |
LJIYDJWFBHJFSU-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1(CO)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


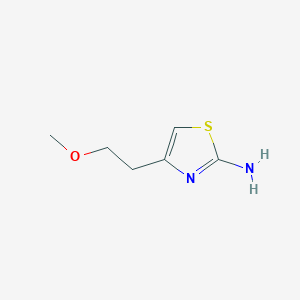


![(2R,3aR,6S,7aR)-3a-Methyl-2-((perfluorophenyl)thio)-6-(prop-1-en-2-yl)hexahydrobenzo[d][1,3,2]oxathiaphosphole 2-sulfide](/img/structure/B12310938.png)


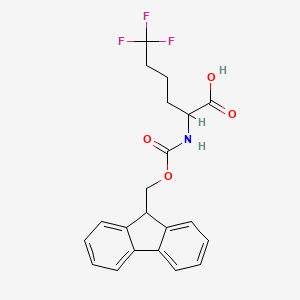
![[(6Z,10Z)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B12310962.png)

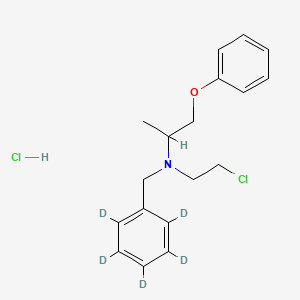
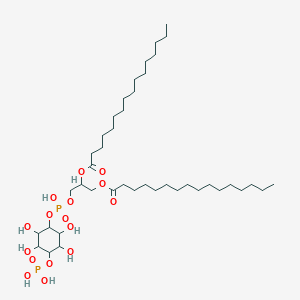
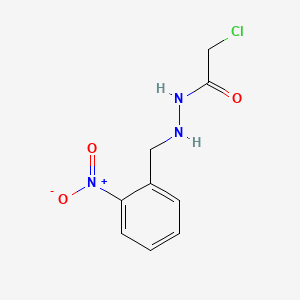
![Methyl octahydrocyclopenta[b]pyrrole-3a-carboxylate](/img/structure/B12311000.png)
